3'-Amino-2',3'-Dideoxyguanosin

Übersicht

Beschreibung

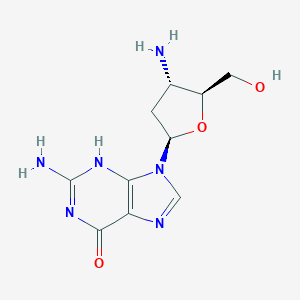

3’-Amino-2’,3’-dideoxyguanosine: is a nucleoside analog that has garnered significant interest in scientific research due to its unique structural properties and potential applications. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by an amino group at the 3’ position. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study .

Wissenschaftliche Forschungsanwendungen

Target of Action

As a nucleoside analogue, 3'-Amino-ddG is incorporated into growing nucleic acid chains during replication or transcription, leading to premature termination.

Biochemical Pathways

Nucleoside analogues like 3'-Amino-ddG disrupt normal nucleic acid synthesis pathways, affecting rapidly dividing cells such as cancer cells or virus-infected cells.

Result of Action

The incorporation of 3'-Amino-ddG into nucleic acids results in cell death or inhibition of viral replication due to disruption of nucleic acid synthesis.

Scientific Research Applications

3'-Amino-ddG has a broad range of applications across various scientific disciplines:

1. Chemistry

- Used as a probe to study nucleic acid structure and function.

2. Biology

- Investigated for its role in RNA and DNA synthesis and degradation processes.

3. Medicine

- Potential therapeutic applications in antiviral research due to its ability to interfere with viral replication.

4. Industry

- Employed in the development of diagnostic tools and as a reagent in biochemical assays.

The biological activity of 3'-Amino-ddG primarily revolves around its role as an antiviral agent. Key mechanisms include:

- Chain Termination : The absence of a hydroxyl group at the 3' position prevents further elongation once incorporated into viral genomes.

- Inhibition of Viral Enzymes : It inhibits viral polymerases crucial for replication.

HIV Research

A study demonstrated that 3'-Amino-ddG effectively inhibits HIV replication in vitro. This suggests its promise as a component in combination therapies aimed at enhancing existing antiretroviral regimens.

HCV Treatment

In another investigation, 3'-Amino-ddG was evaluated against Hepatitis C Virus (HCV). Results indicated significant reductions in viral load in cell cultures, suggesting its potential as a therapeutic agent.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of 3'-Amino-ddG:

- Pharmacokinetics : The amino group enhances lipophilicity and solubility, improving absorption and bioavailability compared to other nucleoside analogs.

- Resistance Profiles : Investigations into resistance mechanisms have shown that while some viruses develop mutations against standard NRTIs, they exhibit reduced resistance to 3'-Amino-ddG, making it a valuable candidate for further development.

Wirkmechanismus

Target of Action

It is known that this compound is a nucleoside analogue . Nucleoside analogues typically target enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, or reverse transcriptase in the case of retroviruses .

Mode of Action

As a nucleoside analogue, it is likely to be incorporated into the growing nucleic acid chain during replication or transcription, causing premature termination .

Biochemical Pathways

Nucleoside analogues generally interfere with the nucleic acid synthesis pathway, disrupting the normal function of cells, particularly rapidly dividing cells such as cancer cells or virus-infected cells .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would need further investigation.

Result of Action

As a nucleoside analogue, it is likely to cause disruption of nucleic acid synthesis, leading to cell death or inhibition of viral replication .

Action Environment

It is known that the compound is stable under heat and light, but can degrade under acidic conditions . This suggests that the pH of the environment could influence the stability and hence the efficacy of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyguanosine typically involves the following steps:

Starting Material: The process begins with 3’-amino-3’-deoxythymidine.

Enzymatic Reaction: This compound is treated with pyrimidine nucleoside phosphorylase and purine nucleoside phosphorylase to produce 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine.

Conversion: The intermediate is then enzymatically converted using adenosine deaminase to yield 3’-Amino-2’,3’-dideoxyguanosine.

Industrial Production Methods: Industrial production methods for 3’-Amino-2’,3’-dideoxyguanosine are designed to be efficient and scalable. These methods often involve high-yield enzymatic processes that ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Amino-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution Reagents: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted nucleosides .

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dideoxyguanosine: Lacks both 2’ and 3’ hydroxyl groups but does not have an amino group at the 3’ position.

3’-Amino-3’-deoxythymidine: Similar structure but with thymine instead of guanine.

Uniqueness: 3’-Amino-2’,3’-dideoxyguanosine is unique due to the presence of an amino group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to act as a chain terminator in nucleic acid synthesis, making it particularly useful in antiviral research .

Biologische Aktivität

3'-Amino-2',3'-dideoxyguanosine (3'-Amino-ddG) is a nucleoside analog that has garnered attention for its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, applications in antiviral research, and comparative studies with similar compounds.

Chemical Structure and Properties

3'-Amino-ddG is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which are replaced by an amino group at the 3' position. This modification enhances its ability to act as a chain terminator during nucleic acid synthesis, making it particularly valuable in antiviral research.

The biological activity of 3'-Amino-ddG primarily revolves around its role as an antiviral agent. It interferes with viral replication by mimicking natural nucleosides, thereby disrupting the synthesis of viral RNA and DNA. The key mechanisms include:

- Chain Termination : The absence of a hydroxyl group at the 3' position prevents further elongation of the nucleic acid chain once incorporated into viral genomes.

- Inhibition of Viral Enzymes : It has been shown to inhibit viral polymerases, which are crucial for the replication of various viruses.

Antiviral Applications

The compound has been studied extensively for its potential use against several viral infections, particularly HIV. Research indicates that 3'-Amino-ddG exhibits significant antiviral activity, comparable to other nucleoside reverse transcriptase inhibitors (NRTIs).

Case Studies

- HIV Research : A study demonstrated that 3'-Amino-ddG effectively inhibits HIV replication in vitro, showing promise as a component in combination therapies aimed at enhancing the efficacy of existing antiretroviral regimens.

- HCV Treatment : In another investigation, 3'-Amino-ddG was evaluated for its activity against Hepatitis C Virus (HCV). Results indicated that it could reduce viral load significantly in cell cultures, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3'-Amino-ddG, it is essential to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3'-Amino-2',3'-dideoxyguanosine | Amino group at 3' position; no hydroxyl groups | Strong antiviral activity; chain terminator |

| 2',3'-Dideoxyguanosine | Lacks both 2' and 3' hydroxyl groups | Moderate antiviral activity; less effective than 3'-Amino-ddG |

| 3'-Amino-3'-deoxythymidine | Amino group at 3'; thymine instead of guanine | Limited antiviral activity; primarily used in DNA synthesis studies |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of 3'-Amino-ddG:

- Pharmacokinetics : The presence of the amino group enhances lipophilicity and solubility, improving absorption and bioavailability compared to other nucleoside analogs .

- Resistance Profiles : Investigations into resistance mechanisms have shown that while some viruses develop mutations against standard NRTIs, they exhibit reduced resistance to 3'-Amino-ddG, making it a valuable candidate for further development .

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQBPAWPBCAUGA-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216535 | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66323-49-7 | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.